GT3 Ganglioside sugar-β-NAc-Propargyl
Description
Overview of Gangliosides as Complex Glycosphingolipids in Biological Systems
Gangliosides are a family of complex glycosphingolipids (GSLs) defined by the presence of one or more sialic acid residues. nih.govresearchgate.net These amphipathic molecules are composed of a hydrophobic ceramide lipid tail, which anchors them in the outer leaflet of the plasma membrane, and a hydrophilic oligosaccharide chain that extends into the extracellular space. nih.govoup.com This unique structure allows gangliosides to play pivotal roles in the architecture of cell membranes and to participate in a vast array of biological processes. nih.govresearchgate.net
Found in all vertebrate cells, gangliosides are particularly abundant in the nervous system. nih.govfrontiersin.org They are integral components of specialized membrane microdomains known as lipid rafts, where they cluster with cholesterol, sphingomyelin, and various signaling proteins. researchgate.netfrontiersin.orgnih.govcreative-proteomics.com Within these domains, gangliosides are involved in modulating the activity of membrane proteins, including receptors and ion channels, and mediating cell-cell recognition and adhesion. oup.comnih.govfrontiersin.orgnih.gov The biosynthesis of gangliosides occurs in a stepwise manner within the Golgi apparatus, where glycosyltransferases sequentially add sugar moieties to the growing glycan chain, resulting in a remarkable diversity of over 200 known structures. nih.govnih.gov
Table 1: Classification of Major Ganglioside Series This table provides a simplified classification of ganglioside series based on the number of sialic acids attached to the inner galactose residue, following the Svennerholm nomenclature system.
| Series | Sialic Acid Count (on inner Gal) | Precursor | Example Gangliosides |
| 0-series | 0 | Lactosylceramide (B164483) | GM1b, GD1α |
| a-series | 1 | GM3 | GM2, GM1a, GD1a |
| b-series | 2 | GD3 | GD2, GD1b, GT1b |
| c-series | 3 | GT3 | GT2, GT1c, GQ1c |
Academic Significance of GT3 Ganglioside in Membrane Glycoconjugates and Cell Signaling
GT3 ganglioside is a member of the c-series of gangliosides, structurally characterized by a ceramide backbone linked to an oligosaccharide containing three sialic acid residues. lipotype.comsmolecule.com It holds a crucial position in ganglioside biosynthesis as the direct precursor for all more complex c-series gangliosides. nih.govlipotype.comnih.govnih.gov The synthesis of GT3 begins with lactosylceramide, which is converted to GM3 and then GD3 through the sequential addition of sialic acids; a final sialylation step yields GT3. nih.govnih.gov
While often considered a minor ganglioside, GT3's expression and function are significant in specific biological contexts. It is found in elevated concentrations in the human retina, suggesting a specialized role in the structure and function of this neural tissue. lipotype.com In the developing vertebrate brain, the ganglioside profile shifts from simple structures like GM3 and GD3 to more complex ones, highlighting the tightly regulated expression of these molecules, including the GT3 precursor, during neurodevelopment. nih.gov Furthermore, altered levels of GT3 and its derivatives have been associated with pathological conditions; they can be overexpressed in certain tumors, making them potential targets for immunotherapy, and their levels are reportedly reduced in models of Alzheimer's disease. lipotype.com
Table 2: Key Gangliosides in the GT3 Biosynthetic Pathway This table outlines the structure and primary known functions of the gangliosides that form the biosynthetic route to GT3.
| Compound | Structure Description | Key Functions |
| Lactosylceramide (LacCer) | Ceramide + Glucose + Galactose | Precursor for most ganglioside series; involved in inflammation and cell signaling. nih.gov |
| GM3 | LacCer + 1 Sialic Acid | Precursor for a-series gangliosides; negative regulator of insulin (B600854) signaling; modulates cell growth. nih.govacs.org |
| GD3 | GM3 + 1 Sialic Acid | Precursor for b-series gangliosides; involved in apoptosis, cell proliferation, and migration; marker for neural stem cells. nih.govnih.gov |
| GT3 | GD3 + 1 Sialic Acid | Precursor for c-series gangliosides; elevated in retina; potential tumor-associated antigen. lipotype.comnih.gov |
Rationale for Synthetic Functionalization of Gangliosides with Bioorthogonal Tags (e.g., Propargyl) for Research
Studying the dynamic processes of ganglioside metabolism, trafficking, and interaction within the complex environment of a living cell presents significant challenges. To overcome these, researchers employ bioorthogonal chemistry, which utilizes chemical reactions that can proceed within biological systems without interfering with native biochemical processes. nih.gov This approach enables the specific labeling and visualization of biomolecules like gangliosides. nih.govnih.gov
The functionalization of gangliosides with a bioorthogonal tag, such as a propargyl group (an alkyne), is a powerful strategy. This is typically achieved through metabolic glycoengineering. Cells are supplied with a synthetic monosaccharide precursor, such as an N-acetylmannosamine derivative carrying a propargyl group (ManNProp). This modified sugar is processed by the cell's own enzymatic machinery and incorporated into the sialic acid biosynthesis pathway. Consequently, the newly synthesized sialic acids, and the gangliosides they become part of (including GT3), will bear the propargyl tag.
This creates a "GT3 Ganglioside sugar-β-NAc-Propargyl" molecule. The alkyne handle on the ganglioside can then be selectively reacted with a probe molecule containing a complementary azide (B81097) group via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called a "click reaction". nih.govacs.org The probe can be a fluorophore for imaging microscopy, a biotin (B1667282) tag for affinity purification and proteomics, or other reporters. nih.govresearchgate.net This methodology allows for the precise tracking of ganglioside synthesis, their transport through cellular compartments like the Golgi apparatus and endosomes, and their localization in membrane microdomains. nih.govresearchgate.netresearchgate.net
Historical Context and Evolution of Synthetic Glycoconjugate Research
The field of glycosphingolipid research began in the 1940s with the discovery of these lipid-rich substances accumulating in the tissues of patients with metabolic storage disorders, such as Tay-Sachs disease. nih.gov For decades, research relied on the challenging and often inefficient isolation of these compounds from natural sources, which yielded heterogeneous mixtures.
A paradigm shift occurred with the advancement of synthetic chemistry. The development of sophisticated methods for the chemical and chemoenzymatic synthesis of complex glycans and glycoconjugates has been transformative. nih.govacs.org These synthetic approaches allow for the production of structurally precise and pure carbohydrate antigens, which was a crucial step forward from relying on empirically derived polysaccharides isolated from pathogens. acs.org This evolution has had a profound impact on vaccinology, leading to the creation of fully synthetic glycoconjugate vaccines, such as the Quimi-Hib® vaccine against Haemophilus influenzae type b. nih.gov Modern synthetic methods, combined with advanced analytical tools, now enable the rational design of glycoconjugates to study structure-immunogenicity relationships and to create novel probes for fundamental research in glycobiology. nih.govacs.orgnih.govfrontiersin.org
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4 |
Origin of Product |
United States |
Chemical Synthesis and Chemoenzymatic Derivatization Strategies for Gt3 Ganglioside Analogs
Total Chemical Synthesis Approaches for Complex Gangliosides and Derivatives
The total chemical synthesis of complex gangliosides such as GT3 is a formidable task due to the inherent structural complexity of these molecules. GT3's structure, featuring a ceramide lipid anchor and a pentasaccharide chain with three sialic acid residues (Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ1-1'Cer), necessitates precise control over regiochemistry and stereochemistry. nih.govnih.govtaylorfrancis.com These synthetic routes are often lengthy and require meticulous use of protecting group strategies to differentiate the numerous hydroxyl groups. nih.govnih.gov
Regioselective and Stereoselective Glycosylation Methodologies
A central challenge in ganglioside synthesis is the controlled formation of glycosidic bonds. nih.gov The creation of the α-glycosidic linkage of sialic acids is particularly difficult. Various methodologies have been developed to address this, each with distinct advantages and limitations.
Key strategies include the use of:
Glycosyl Halides (Koenigs-Knorr method): Historically significant, this method uses glycosyl bromides or chlorides activated by heavy metal salts, though stereocontrol can be challenging. scispace.com
Trichloroacetimidate Donors: These donors, activated by Lewis acids like boron trifluoride etherate or nitrosyl tetrafluoroborate, are widely used for their high reactivity and ability to influence stereochemical outcomes. rsc.orgdoi.org
Thioglycoside Donors: Activated by promoters such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), thioglycosides are stable and versatile intermediates, allowing for a modular approach to oligosaccharide assembly. rsc.orgrsc.org The choice of protecting groups on the sialyl thioglycoside donor, such as an acetamide (B32628) versus a trichloroacetamide, can significantly improve stereoselectivity in favor of the desired α-linkage. rsc.orgnih.gov
Regioselectivity is achieved by masking all hydroxyl groups on the acceptor sugar except for the one intended for glycosylation. This involves a complex sequence of protection and deprotection steps. nih.gov Innovative one-pot procedures using transient masking agents, such as arylboronic acids, have also been explored to simplify this process. rsc.org
| Glycosyl Donor Type | Typical Activator/Promoter | Key Characteristics | Reference |
|---|---|---|---|
| Glycosyl Trichloroacetimidates | Boron Trifluoride Etherate (BF₃·OEt₂), Trimethylsilyl Triflate (TMSOTf) | Highly reactive; stereochemical outcome influenced by solvent and protecting groups. | rsc.org |
| Thioglycosides | Dimethyl(methylthio)sulfonium Triflate (DMTST), N-Iodosuccinimide (NIS)/TfOH | Stable intermediates; suitable for modular and convergent synthesis strategies. | rsc.org |
| Glycosyl Halides | Silver or Mercury Salts (e.g., Ag₂O) | Classic method; often superseded by newer methods due to issues with stereocontrol and toxic reagents. | scispace.com |
| Oxazoline Donors | Lewis Acids (e.g., TMSOTf), Cupric Salts | Used for synthesizing 1,2-trans linkages, but donors can have limited stability. | nih.gov |
Synthesis of Ceramide and Glycan Moieties for Functionalization
The synthesis of ganglioside analogs typically involves the preparation of two key components: the glycan headgroup and a functionalized lipid anchor.
Glycan Moiety: The complex oligosaccharide portion is generally assembled through a stepwise or block synthesis approach. In a stepwise fashion, monosaccharide units are added one by one to the growing chain. Alternatively, in a block synthesis, pre-assembled di- or trisaccharide fragments are coupled together, which can be a more convergent and efficient strategy. nih.govrsc.org
Ceramide Moiety: The synthesis often begins with a sphingosine (B13886) precursor that is easier to handle, such as (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol. rsc.orgresearchgate.net The azido (B1232118) group serves as a masked amine, which can be selectively reduced late in the synthesis and then acylated with a desired fatty acid to form the final ceramide structure. rsc.org To create probes for biological studies, this lipid backbone or the glycan itself can be modified. For instance, analogs have been created with an aminopropyl or azidopropyl linker at the reducing end, which allows for conjugation to surfaces or other molecules. rsc.orgnih.gov This strategy is directly analogous to the incorporation of a propargyl group for click chemistry applications.
Chemoenzymatic Synthesis of Propargyl-Tagged Ganglioside Glycans and Glycoconjugates
Chemoenzymatic methods have emerged as powerful alternatives to total chemical synthesis, leveraging the high specificity and efficiency of enzymes to overcome key synthetic hurdles, such as the stereoselective installation of sialic acid. nih.govresearchgate.netnih.gov This approach typically involves the chemical synthesis of a simplified acceptor molecule, which is then elaborated by one or more glycosyltransferases. nih.govnih.gov
Application of Glycosyltransferases for Sialylation and Glycan Chain Elongation
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar-nucleotide donor to an acceptor molecule. rsc.orgnih.gov For ganglioside synthesis, sialyltransferases are of particular importance. Chemoenzymatic strategies often utilize a "one-pot multienzyme" (OPME) system where the required sugar nucleotide donors are generated in situ and used by a cascade of glycosyltransferases to build the desired glycan structure on a chemically synthesized acceptor, such as lactosyl sphingosine (LacβSph). nih.govnih.gov This streamlined approach has been successfully used to produce a variety of gangliosides, including GM3, GD3, and fucosyl GM1, in high yields. nih.govnih.gov Bacterial glycosyltransferases, which can be produced in large quantities, are also valuable tools in these synthetic cascades. taylorfrancis.com
| Enzyme Type | Function | Example | Reference |
|---|---|---|---|
| Sialyltransferase (e.g., ST3Gal, ST8Sia) | Transfers sialic acid (Neu5Ac) from CMP-Neu5Ac to an acceptor. | Synthesis of GM3, GD3, and GT3 precursors. | nih.govnih.gov |
| Galactosyltransferase (e.g., B4GalT) | Transfers galactose from UDP-Gal to an acceptor. | Synthesis of lactosyl ceramide from glucosyl ceramide. | nih.gov |
| N-Acetylgalactosaminyltransferase (e.g., B4GalNAcT) | Transfers GalNAc from UDP-GalNAc to an acceptor. | Synthesis of GM2 from GM3. | nih.gov |
| UDP-GalNAc Pyrophosphorylase | Synthesizes UDP-GalNAc from GalNAc-1-phosphate and UTP. | Generation of sugar-nucleotide donors, including modified versions. | mdpi.com |
Enzymatic Incorporation of Modified Sugar Precursors (e.g., N-Acetyl Sugars with Propargyl Linkers)
A major advantage of chemoenzymatic synthesis is its compatibility with modified sugar precursors. This approach, often termed metabolic glycoengineering when performed in living cells, allows for the introduction of bioorthogonal chemical reporters—such as azides or alkynes (propargyl groups)—into glycoconjugates. nih.govnih.govnih.gov The strategy relies on the promiscuity of enzymes in the glycan biosynthetic pathways, which can tolerate and process substrates bearing small chemical modifications. nih.govnih.gov
For example, analogs of N-acetylmannosamine (ManNAc) bearing an azide (B81097) group (e.g., Ac₄ManNAz) can be fed to cells, where they are converted by the sialic acid biosynthetic pathway into the corresponding azido-sialic acid (SiaNAz) and incorporated into cell-surface gangliosides. nih.govnih.gov The same principle applies to the incorporation of a propargyl tag. An N-acetylated sugar modified with a propargyl group can be synthesized chemically and then introduced into the enzymatic pathway. nih.gov
Design and Incorporation of the sugar-β-NAc-Propargyl Moiety
The creation of a GT3 ganglioside analog bearing a "sugar-β-NAc-Propargyl" tag is a prime example of targeted glycoconjugate engineering. The propargyl group serves as a versatile chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the specific attachment of fluorescent probes, affinity tags, or other molecules. nih.govnih.gov
The design and synthesis of such an analog would proceed via a chemoenzymatic route:
Chemical Synthesis of the Modified Sugar: The first step is the chemical synthesis of an N-acetylated monosaccharide containing a propargyl group. This could be N-propargylacetyl-glucosamine (GlcNPr) or N-propargylacetyl-galactosamine (GalNPr). The synthesis can be achieved through various methods, including the reaction of the corresponding amine with propargyl bromide. nih.gov
Enzymatic Synthesis of the Sugar-Nucleotide Donor: The chemically synthesized propargyl-sugar is then converted into its activated sugar-nucleotide form, for example, UDP-GalNPr. This critical step relies on a promiscuous enzyme, such as the human UDP-GalNAc pyrophosphorylase (AGX1), which has been shown to tolerate a variety of modifications on the N-acyl group of its substrates. rsc.orgmdpi.com This enzyme catalyzes the reaction between the corresponding sugar-1-phosphate and UTP to generate the required UDP-sugar donor.
Glycosyltransferase-Mediated Incorporation: The final step involves using a specific glycosyltransferase to attach the propargyl-tagged sugar from its UDP-donor to a suitable acceptor. To create a GT3 analog, one could use a chemically or enzymatically synthesized GT3 precursor as the acceptor. A promiscuous N-acetylgalactosaminyltransferase or N-acetylglucosaminyltransferase would then catalyze the formation of the β-glycosidic linkage, yielding the final propargyl-tagged GT3 ganglioside analog. The success of this step depends on the glycosyltransferase's ability to accommodate the modified sugar-nucleotide donor.
This targeted chemoenzymatic strategy provides a highly efficient and modular pathway to sophisticated molecular probes like GT3 Ganglioside sugar-β-NAc-Propargyl, enabling advanced studies into the intricate biology of gangliosides.
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Description |
|---|---|---|
| GT3 Ganglioside | GT3 | Target c-series ganglioside with three sialic acids. |
| N-Acetylneuraminic acid | Neu5Ac / Sia | The primary sialic acid found in human gangliosides. |
| N-Acetylgalactosamine | GalNAc | An amino sugar, component of many complex gangliosides. |
| N-Acetylglucosamine | GlcNAc | An amino sugar, component of many glycoconjugates. |
| (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol | - | A common azidosphingosine precursor for ceramide synthesis. |
| Lactosyl Sphingosine | LacβSph | A common acceptor substrate for chemoenzymatic ganglioside synthesis. |
| Uridine diphosphate (B83284) N-acetylgalactosamine | UDP-GalNAc | Activated sugar-nucleotide donor for GalNAc transfer. |
| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc | Activated sugar-nucleotide donor for GlcNAc transfer. |
| Cytidine monophosphate N-acetylneuraminic acid | CMP-Neu5Ac | Activated sugar-nucleotide donor for sialic acid transfer. |
| Peracetylated N-azidoacetylmannosamine | Ac₄ManNAz | A metabolic precursor for incorporating azido-sialic acid. |
| N-propargylacetyl-galactosamine | GalNPr | A propargyl-modified sugar for creating bioorthogonal probes. |
| Boron Trifluoride Etherate | BF₃·OEt₂ | A Lewis acid used to activate glycosyl donors. |
| Dimethyl(methylthio)sulfonium Triflate | DMTST | A promoter for activating thioglycoside donors. |
Strategies for Alkyne Tagging at Specific Sites (e.g., Glycan or Ceramide)
The introduction of an alkyne tag onto the GT3 ganglioside structure is a key step for enabling its use in bioorthogonal chemistry applications, such as click chemistry. This tagging can be strategically placed on either the glycan portion or the ceramide lipid tail, depending on the intended application.
Chemoenzymatic strategies are particularly well-suited for the site-specific incorporation of alkyne functionalities. These methods often involve the enzymatic assembly of the oligosaccharide chain onto a chemically synthesized aglycone that already contains the desired tag. For instance, a propargyl group can be incorporated into the N-acetylglucosamine (GlcNAc) precursor, which is then enzymatically transferred to the growing glycan chain.
Alternatively, metabolic engineering approaches can be employed. In this strategy, cells are fed with unnatural monosaccharide precursors containing an alkyne tag. These precursors are then metabolically incorporated into the biosynthetic pathway of gangliosides, resulting in the production of alkyne-tagged GT3. For example, a modified N-acetylmannosamine (ManNAc) derivative bearing an alkyne group can be used to introduce the tag into the sialic acid residues of the ganglioside. nih.gov
The ceramide portion of the ganglioside can also be targeted for alkyne tagging. This is typically achieved through the chemical synthesis of a sphingosine or ceramide analog containing a terminal alkyne on the fatty acyl chain. This modified lipid backbone can then serve as the acceptor for the enzymatic glycosylation steps to build the full GT3 structure. The choice of tagging site influences the orientation and accessibility of the tag for subsequent conjugation reactions.
Linker Chemistry for Bioorthogonal Conjugation
Once the alkyne-tagged GT3 ganglioside analog, such as this compound, is synthesized, the terminal alkyne serves as a handle for bioorthogonal conjugation reactions. The most common reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them suitable for biological systems.
The choice of linker chemistry is crucial for the successful conjugation of the tagged ganglioside to a molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule like a protein. The linker should be designed to be stable under physiological conditions and not interfere with the biological activity of the ganglioside.
Bifunctional linkers are often employed to connect the alkyne-tagged ganglioside to another molecule. nih.gov These linkers possess two reactive groups: one that reacts with the alkyne on the ganglioside and another that can be coupled to the desired partner molecule. For example, a linker could contain an azide group to react with the propargyl-tagged GT3 and a second functional group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide, for reaction with an amine or a thiol on a protein, respectively.
The development of heterobifunctional linkers that combine different bioorthogonal chemistries, such as oxime ligation and SPAAC, provides even greater flexibility for creating complex glycoconjugates. nih.gov This allows for the stepwise and controlled assembly of multiple components. For instance, a linker could first be attached to the glycan portion of the ganglioside via oxime ligation, and the second functionality on the linker, a strained alkyne, could then be used for SPAAC with an azide-modified protein. nih.gov This modular approach facilitates the construction of well-defined neoglycoproteins and other glycoconjugates for a wide range of applications in glycobiology research.
Advanced Analytical and Structural Characterization Methodologies for Synthetic Gangliosides
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry stands as a cornerstone for the analysis of gangliosides due to its high sensitivity and ability to provide detailed molecular weight and structural information.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of gangliosides from complex biological mixtures, a field known as gangliosidomics. nih.govnih.gov This method combines the high separation capability of liquid chromatography with the specificity and sensitivity of mass spectrometry. nih.gov For ganglioside analysis, two primary HPLC techniques are employed: hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) HPLC. tandfonline.comsemanticscholar.org
HILIC excels at separating gangliosides based on the polarity of their hydrophilic glycan head groups, making it particularly effective for distinguishing between classes of gangliosides (e.g., GM, GD, GT series) and even structural isomers. nih.govsemanticscholar.org Reversed-phase HPLC, using columns like C18 or phenyl-hexyl, separates gangliosides primarily based on the hydrophobicity of their ceramide tails, allowing for the resolution of species with different fatty acid chain lengths. tandfonline.com The coupling of these separation methods to a tandem mass spectrometer (MS/MS) allows for the fragmentation of selected parent ions, generating product ion spectra that provide detailed structural information for confident identification and quantification. nih.gov This targeted approach is invaluable for verifying the structure of a synthetic molecule like GT3 Ganglioside sugar-β-NAc-Propargyl and for monitoring its presence in experimental systems. nih.gov
Table 1: Typical LC-MS/MS Parameters for Ganglioside Analysis
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | ZIC-HILIC, Syncronis HILIC nih.govsemanticscholar.org | C18, Phenyl-Hexyl tandfonline.com |
| Mobile Phase A | Acetonitrile (B52724) with buffer (e.g., 10mM ammonium (B1175870) acetate) semanticscholar.org | Water with buffer and organic modifier |
| Mobile Phase B | Water with buffer (e.g., 10mM ammonium acetate) semanticscholar.org | Acetonitrile/Methanol with buffer |
| Gradient | Decreasing organic content (e.g., 90% to 65% ACN) semanticscholar.org | Increasing organic content |
| Detection Mode | Negative Ion Mode ESI-MS/MS researchgate.net | Negative or Positive Ion Mode ESI-MS/MS nih.gov |
For unambiguous structural confirmation of complex glycolipids, Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) offers significant advantages over conventional fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). acs.orgnih.gov While CID and HCD primarily induce cleavages along the glycosidic bonds of the oligosaccharide chain (yielding B, Y, C, and Z ions), they provide very little information about the hydrophobic ceramide moiety. nih.govacs.org
UVPD, in contrast, utilizes high-energy ultraviolet photons to induce fragmentation, resulting in a much richer and more diverse array of fragment ions. acs.org This technique generates not only the characteristic glycosidic cleavages but also unique cross-ring cleavages (A and X ions) and, crucially, cleavages within the sphingoid base and fatty acid chain of the ceramide tail. acs.orgnih.gov This comprehensive fragmentation pattern is highly diagnostic and allows for the differentiation of isobaric gangliosides and the precise localization of modifications, which would be essential for confirming the propargyl group's placement in this compound. acs.org An LC-UVPD-MS strategy has been successfully used to elucidate dozens of ganglioside species from complex mixtures. acs.orgnih.gov
Table 2: Comparison of MS Fragmentation Techniques for Ganglioside Analysis
| Feature | CID / HCD | UVPD |
| Primary Cleavages | Glycosidic bonds (B/Y, C/Z ions) nih.gov | Glycosidic, Cross-ring, and Ceramide backbone acs.org |
| Ceramide Structure Info | Minimal to none nih.gov | Extensive, including fatty acid and sphingoid base acs.org |
| Fragment Ion Diversity | Limited acs.org | High, most comprehensive acs.org |
| Isobar Differentiation | Often difficult acs.org | Highly effective nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for the analysis of gangliosides, particularly for labile modifications like O-acetylation. researchgate.netnih.gov O-acetyl groups on sialic acids are notoriously unstable and can be lost under the harsh conditions of other analytical methods. nih.gov MALDI-MS, being a soft ionization technique, is better suited to analyze these and other delicate structures intact.
The combination of MALDI with ion mobility spectrometry (IMS) further enhances its analytical power by separating ions based on their size, shape, and charge (collision cross-section) in addition to their mass-to-charge ratio. nih.gov This allows for the separation of ganglioside isomers, such as GD1a and GD1b, and can help resolve complex mixtures. nih.gov Furthermore, MALDI imaging mass spectrometry has emerged as a powerful technique to map the spatial distribution of different gangliosides, including O-acetylated species, directly in tissue sections, providing critical insights into their biological roles. researchgate.net While this compound is not O-acetylated, the principles of MALDI-MS are applicable to the analysis of other synthetic modifications and for assessing the purity of the synthetic product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of carbohydrates and their derivatives, providing definitive information on covalent structure and stereochemistry that is often unattainable by MS alone. acs.org For a synthetic ganglioside, NMR is crucial for confirming that the desired stereochemistry and linkage patterns have been achieved during synthesis.
High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the complete structure of a synthetic ganglioside. The 1D ¹H NMR spectrum provides key information through its chemical shifts and spin-spin coupling constants (J-couplings). creative-proteomics.com The anomeric protons (the H-1 of each sugar residue) typically resonate in a distinct, downfield region of the spectrum (δ ≈ 4.3–5.9 ppm). creative-proteomics.com
The anomeric configuration (α or β) of each sugar residue can be determined from the chemical shift and the ³J(H1,H2) coupling constant of its anomeric proton. creative-proteomics.com For instance, β-linked glucosyl or galactosyl residues typically show a large coupling constant (≈8 Hz), whereas α-linked residues show a smaller one (≈4 Hz). acs.org Similarly, ¹³C NMR chemical shifts, particularly of the anomeric carbons, are highly sensitive to the stereochemistry and linkage position. nih.gov 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are then used to connect the full spin systems of each monosaccharide and to establish the glycosidic linkages between them, providing unequivocal confirmation of the complete oligosaccharide structure of this compound. acs.orgnih.gov
Table 3: Typical ¹H NMR Chemical Shift Ranges for Anomeric Protons in Glycans
| Anomeric Configuration | Typical Chemical Shift (ppm) | Typical ³J(H1,H2) (Hz) |
| α-Glycoside | Downfield relative to β-anomer creative-proteomics.com | ~2-4 |
| β-Glycoside | Upfield relative to α-anomer creative-proteomics.com | ~7-9 |
Chromatographic Separations for Synthetic Ganglioside Purification and Analysis
The purification of synthetic gangliosides to homogeneity is a critical step that relies on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is the method of choice for both the analytical assessment of purity and the preparative isolation of the target compound. nih.govilab-inbi.ru
Given the amphiphilic nature of gangliosides, with a polar oligosaccharide headgroup and a nonpolar ceramide tail, a variety of column chemistries can be employed for their separation. semanticscholar.org Reversed-phase HPLC on columns such as C8 or C18 separates gangliosides based on the hydrophobicity of the ceramide portion. tandfonline.comnih.gov This is effective for separating ganglioside molecular species that differ in their fatty acid or sphingosine (B13886) chain lengths. ilab-inbi.ru
Alternatively, HILIC separates molecules based on the polarity of the glycan headgroup, which is highly effective for separating gangliosides that differ in their sugar composition or the number of sialic acids. semanticscholar.org For a synthetic product like this compound, a multi-step purification strategy often involving both normal-phase or HILIC and reversed-phase chromatography may be necessary to remove starting materials, reagents, and reaction byproducts, ensuring a final product of high purity for subsequent biological studies. nih.govresearchgate.net Analytical HPLC, with detection by UV absorbance (at ~195-205 nm) or mass spectrometry, is then used to verify the homogeneity of the purified ganglioside. nih.govilab-inbi.ru
Thin-Layer Chromatography (TLC) for Glycolipid Resolution and Immunostaining
Thin-layer chromatography is a widely utilized, straightforward technique for the analysis of glycosphingolipid mixtures. nih.gov It offers a rapid and economical method to assess the composition of a sample, monitor the progress of a reaction, and tentatively identify compounds based on their chromatographic mobility in comparison to known standards. nih.govnih.gov
For synthetic gangliosides, including propargyl-functionalized derivatives, TLC is instrumental in visualizing the separation of the desired product from starting materials and byproducts. The separation of gangliosides on a TLC plate is primarily dependent on the polarity of the molecules, which is influenced by the number and type of sugar residues, the presence of sialic acids, and the nature of the ceramide or lipid tail. nih.gov
Glycolipid Resolution:
The resolution of gangliosides is typically achieved on high-performance TLC (HPTLC) plates. A variety of solvent systems have been developed to effectively separate complex ganglioside mixtures. The choice of solvent system is critical and is often empirically determined to achieve the best separation for the specific compounds of interest.
| TLC Plate Type | Common Solvent Systems (by volume) | Typical Application |
| Silica Gel HPTLC | Chloroform/Methanol/0.2% aqueous CaCl₂ (e.g., 55:45:10 or 60:40:9) researchgate.netnih.gov | General separation of ganglioside mixtures. |
| Silica Gel HPTLC | Isopropanol/Water/Ammonium Hydroxide (e.g., 5:1:0.5) | Monitoring chemoenzymatic synthesis of gangliosides. |
| Polyamide 11 TLC | Not specified in detail, but used for oligosaccharides. | Analysis of oligosaccharides released from gangliosides. |
This table presents common solvent systems used for ganglioside analysis by TLC and is for illustrative purposes. The optimal system for "this compound" would require experimental optimization.
After development, the separated glycolipids are visualized. Common visualization reagents include orcinol-sulfuric acid or resorcinol-HCl, which react with the sialic acid residues to produce colored spots. nih.gov For propargyl-modified gangliosides, specific staining methods that target the alkyne group could potentially be employed, although this is a more specialized application.
Immunostaining:
TLC-immunostaining is a highly specific method that allows for the detection of a particular ganglioside within a complex mixture, even at low concentrations. nih.govnih.gov This technique combines the separation power of TLC with the specificity of an antibody-antigen interaction. nih.gov
The general procedure for TLC-immunostaining involves the following steps:
Separation of the ganglioside mixture on a TLC plate.
Blocking of non-specific binding sites on the plate.
Incubation with a primary antibody that specifically recognizes the target ganglioside.
Washing to remove unbound primary antibody.
Incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
Washing to remove unbound secondary antibody.
Addition of a substrate that is converted by the enzyme into a colored or chemiluminescent product, revealing the location of the target ganglioside. nih.gov
For a novel synthetic ganglioside like this compound, a specific antibody would need to be generated that recognizes this unique structure. Alternatively, if the modification does not significantly alter the epitope recognized by an existing anti-GT3 antibody, it might be possible to use that for detection.
High-Performance Liquid Chromatography (HPLC) for Compound Purification
High-performance liquid chromatography is a powerful technique for the purification of synthetic gangliosides, providing higher resolution and the ability to isolate compounds in greater quantities and at higher purity than TLC. gerli.com Both normal-phase and reversed-phase HPLC can be employed for ganglioside purification.
Reversed-Phase HPLC:
Reversed-phase HPLC (RP-HPLC) is a common choice for the purification of synthetic gangliosides and their intermediates. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The elution of compounds is typically achieved by a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. nih.gov
The purification of a synthetic compound like this compound would likely involve a multi-step process. Initial purification might be achieved using solid-phase extraction on a C18 cartridge to remove salts and more polar impurities. gerli.com This would be followed by preparative or semi-preparative RP-HPLC to isolate the target compound to a high degree of purity.
| HPLC Column Type | Mobile Phase System (Gradient Elution) | Detection Method |
| Reversed-Phase C18 | A: Water; B: Acetonitrile or Methanol (often with additives like formic acid or ammonium acetate) | UV Absorbance (e.g., 214 nm for amide bonds, or specific wavelengths if a chromophore is present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Reversed-Phase C8 | Similar to C18, may offer different selectivity | Similar to C18 |
| Normal-Phase (Silica) | Isopropanol/Hexane/Water gradients | UV Absorbance, ELSD, or MS |
This table provides representative HPLC conditions for ganglioside purification. The specific gradient, flow rate, and column dimensions would be optimized for the purification of "this compound".
The propargyl group on this compound introduces a nonpolar alkyne functionality. This modification would likely increase the retention time of the molecule on a reversed-phase column compared to its natural GT3 counterpart, a property that can be exploited for its separation and purification. The success of the purification is typically monitored by collecting fractions and analyzing them by analytical HPLC or TLC.
Biochemical and Cellular Research Applications of Gt3 Ganglioside Sugar β Nac Propargyl
Elucidation of Ganglioside-Protein Interactions in Model Systems
The amphipathic nature of gangliosides presents significant challenges for identifying their protein interaction partners. nih.gov Synthetic tools like GT3 Ganglioside sugar-β-NAc-Propargyl have been instrumental in overcoming these hurdles.
A significant advance in studying ganglioside interactions has been the development of bifunctional clickable photoaffinity probes. nih.gov Researchers have synthesized ganglioside derivatives, including those related to the GT3 structure, that incorporate both a photo-reactive group (for covalent cross-linking to nearby proteins upon UV irradiation) and a clickable tag (like a propargyl group). nih.govaminer.org This dual-functionality allows for the capture of transient and stable protein interactions in the native environment of a live cell membrane.
The general methodology involves delivering these synthetic ganglioside probes to the plasma membranes of cultured cells. nih.gov After an incubation period to allow for membrane integration and interaction with endogenous proteins, the cells are exposed to UV light to covalently trap binding partners. The cells are then lysed, and the "clicked" biotin (B1667282) tag is used to enrich the cross-linked ganglioside-protein complexes via streptavidin affinity chromatography. Finally, the captured proteins are identified using proteomic mass spectrometry. nih.govresearchgate.net This approach, sometimes termed small molecule interactome mapping by photoaffinity labeling (SIM-PAL), has successfully identified hundreds of protein interactions. nih.gov
Studies have shown that the resulting ganglioside interactomes are specific to the ganglioside structure, the cell type, and even the location of the probe on the ganglioside molecule (lipid vs. glycan moiety). nih.gov Gene ontology analysis of the identified proteins reveals that gangliosides engage with a wide array of functional classes. nih.govaminer.org
Table 1: Protein Classes Identified via Ganglioside Photoaffinity Probes
| Protein Class | Examples | Implied Function |
|---|---|---|
| Transmembrane Transporters | Various solute carriers | Regulation of molecular transport across the cell membrane |
| Cell Adhesion Proteins | Integrins, Cadherins, Laminins | Mediation of cell-cell and cell-matrix interactions |
| Signaling Complexes | NF-κB, Proteasome components | Involvement in intracellular signaling cascades |
| Histones | H2A, H2B | Nuclear interactions and potential gene regulation |
This table summarizes data from studies using clickable photoaffinity ganglioside probes to map protein interactomes in live cells. nih.govnih.gov
Gangliosides function as crucial receptors in cell-cell recognition systems by binding to complementary glycan-binding proteins, or lectins, on adjacent cells. nih.gov Among the most important of these lectins are the Siglecs (sialic-acid-binding immunoglobulin-like lectins), a family of receptors expressed on immune cells that recognize specific sialic acid linkages. nih.govnih.gov
The trisialic acid motif of c-series gangliosides, for which GT3 is the precursor, is of particular interest. For instance, Siglec-7, an inhibitory receptor found on Natural Killer (NK) cells, preferentially binds to gangliosides with an α2-8-linked disialic acid motif, a defining feature of the b-series (like GD3) and c-series gangliosides. nih.gov Cells that overexpress these gangliosides can suppress NK cell-mediated cytotoxicity in a Siglec-7-dependent manner. nih.govnih.gov Synthetic gangliosides are invaluable for dissecting these interactions with high specificity. By using a defined structure like this compound in binding assays, researchers can precisely map the structural requirements for Siglec recognition and activation, free from the heterogeneity of natural cell surface glycans.
Table 2: Ganglioside-Siglec Interactions
| Siglec Family Member | Preferred Ganglioside Ligand/Motif | Biological Outcome of Interaction |
|---|---|---|
| Siglec-2 (CD22) | α2-6 linked sialic acids | Regulation of B-cell activation |
| Siglec-4 (MAG) | α2-3 linked sialoglycans | Myelin-axon interactions |
| Siglec-7 | α2-8 linked disialic acids (e.g., in GD3, GT1b) | Inhibition of NK cell cytotoxicity |
This table provides examples of Siglec receptors and their preferred ganglioside ligands, highlighting the specificity of these recognition events. nih.gov
Studies on Membrane Organization and Lipid Raft Dynamics
Gangliosides are not uniformly distributed within the plasma membrane but are known to segregate into specialized microdomains known as lipid rafts. nih.govnih.gov These domains, enriched in sphingolipids and cholesterol, serve as platforms for organizing signal transduction. oup.comresearchgate.net
The formation and stability of lipid rafts are influenced by the physicochemical properties of their constituent lipids. oup.com Gangliosides, with their large, complex oligosaccharide headgroups and specific ceramide structures, play a significant role in this process. researchgate.netoup.com The geometry of the ganglioside monomer, particularly the large surface area occupied by the glycan head, influences the curvature and fluidity of the membrane. researchgate.net
Synthetic gangliosides allow for controlled manipulation of membrane composition. By introducing this compound into model membranes or cultured cells, researchers can study how a specific, structurally defined ganglioside influences the formation, size, and stability of lipid rafts. nih.gov The ability to track the synthetic ganglioside via its propargyl tag provides a direct means to visualize its lateral distribution and co-localization with other raft components like cholesterol and specific proteins. These studies have confirmed that gangliosides are key players in creating membrane heterogeneity, which is essential for cellular function. nih.govoup.com
By organizing the membrane into functional platforms, lipid rafts bring signaling molecules into close proximity, thereby facilitating or inhibiting signal transduction cascades. nih.govresearchgate.net Gangliosides are key modulators of this process, influencing the activity of membrane proteins, including critical receptors. researchgate.net
For example, gangliosides are known to modulate the function of receptor tyrosine kinases (RTKs), which are crucial for pathways controlling cell growth, proliferation, and differentiation. nih.gov The ganglioside GM3 has been shown to associate with the insulin (B600854) receptor and negatively regulate its signaling, contributing to insulin resistance. nih.gov In tumor biology, gangliosides like GD3 can modulate RTK signaling to promote tumor cell growth and angiogenesis. nih.gov
The use of this compound enables precise investigations into how c-series gangliosides influence these events. Researchers can introduce the synthetic ganglioside and monitor its effect on the clustering of specific receptors and the subsequent activation or inhibition of downstream signaling pathways (e.g., phosphorylation cascades). This approach helps to deconstruct the complex interplay between membrane lipid composition and cellular signaling responses. researchgate.netnih.gov
Mechanistic Investigations in Cell Biology and Neurodevelopmental Models
Gangliosides are essential for the proper development and maintenance of the central nervous system. nih.gov Mutations in the enzymes responsible for ganglioside biosynthesis lead to severe neurodevelopmental and neurodegenerative disorders. nih.govnih.gov Simple gangliosides like GD3 and GT3 are highly expressed during early neurodevelopment and are involved in processes such as cell migration and axonal extension. nih.gov
The availability of synthetic gangliosides like this compound provides a powerful tool for mechanistic studies in this area. In cell culture models of neurodevelopment, researchers can use this compound to study the specific roles of GT3 in neuronal differentiation, neurite outgrowth, and synapse formation. The clickable propargyl group allows for the visualization and tracking of the ganglioside's localization in developing neurons, for instance, to determine if it concentrates at the growth cone. Furthermore, it can be used in affinity-based pulldown experiments to identify the proteins that GT3 interacts with during these critical developmental processes, offering direct molecular insights into its function. Such studies are crucial for understanding the pathology of ganglioside-related disorders and for exploring potential therapeutic avenues. nih.govnih.gov
In Vitro Studies of Ganglioside Effects on Cell Proliferation and Differentiation
Gangliosides are integral components of the plasma membrane and are known to modulate cell signaling pathways that govern proliferation and differentiation. wikipedia.orgmdpi.com While studies specifically using the propargyl-modified GT3 are focused on its utility as a probe, research on the parent molecule, GT3, and related gangliosides provides insight into its potential biological effects.
Ganglioside expression patterns are highly regulated and change significantly during cellular differentiation, particularly in the nervous system and in stem cells. nih.govnih.gov For instance, GT3 has been identified as a marker for isolating embryonic neural stem cells. nih.gov Its precursor, GD3, is considered a major ganglioside in neural stem cells, playing a role in maintaining their self-renewal capacity and inducing early neuronal differentiation. nih.govnih.gov In glioblastoma cancer stem cells, GD3 has been shown to promote cell growth and clonogenicity. nih.gov
In other cell lineages, gangliosides also demonstrate significant regulatory functions. Studies on mesenchymal stem cells (MSCs) have revealed that specific gangliosides are upregulated during differentiation into various lineages. For example, while GM3 expression increases significantly during adipogenic differentiation, GT3 levels have been found to be notably upregulated in the chondrogenic lineage compared to undifferentiated MSCs. nih.gov The ganglioside GM3, a precursor to the b- and c-series, has been shown to inhibit the proliferation of several cancer cell types, including bladder and ovarian cancer cells. wikipedia.org Conversely, in the context of chondrogenesis, treatment of human synovial membrane-derived mesenchymal stem cells with GM3 enhanced differentiation, as evidenced by increased expression of chondrogenic markers. mdpi.comnih.gov
The table below summarizes the observed effects of GT3 and related gangliosides in various in vitro models.
| Ganglioside | Cell Type | Observed Effect | Research Focus |
| GT3 | Rat Embryonic Neural Stem Cells | Used as a surface marker for isolation. nih.gov | Stem Cell Identification |
| GT3 | Mesenchymal Stem Cells | Upregulated during chondrogenic differentiation. nih.gov | Differentiation Marker |
| GD3 | Neural Stem Cells | Maintains self-renewal; induces early differentiation. nih.gov | Stem Cell Biology |
| GD3 | Glioblastoma Stem Cells | Promotes cell proliferation and self-renewal. nih.gov | Cancer Biology |
| GM3 | Bladder Cancer Cells | Induces apoptosis and inhibits proliferation. wikipedia.org | Cancer Biology |
| GM3 | Human Mesenchymal Stem Cells | Enhances chondrogenic differentiation. mdpi.comnih.gov | Regenerative Medicine |
Analysis of GT3 Ganglioside as a Precursor for Complex Gangliosides in Cellular Systems
GT3 is a key intermediate in the biosynthesis of complex gangliosides. lipotype.com It serves as the direct precursor for the c-series gangliosides, which are characterized by having three sialic acid residues attached to the inner galactose of the neutral glycan core. nih.govnih.gov The biosynthesis of gangliosides is a stepwise process occurring primarily in the Golgi apparatus, catalyzed by a series of specific glycosyltransferases. nih.govnih.gov
The pathway begins with the synthesis of simpler gangliosides like GM3. nih.gov Sequential additions of sialic acid by sialyltransferases lead to the formation of GD3 and then GT3. nih.govnih.gov From GT3, the synthetic pathway branches to create more complex c-series gangliosides through the action of other glycosyltransferases. nih.gov The expression and activity of these enzymes are developmentally regulated, leading to distinct ganglioside profiles in different cell types and tissues. nih.gov For example, c-series gangliosides are notably abundant during mammalian brain development, where they are thought to participate in the growth and differentiation of neuronal cells. nih.gov
The use of this compound in cellular systems can help trace the metabolic fate of GT3. By introducing this labeled precursor to cells, researchers can track its conversion into downstream products like GT2, GT1c, and other complex c-series gangliosides using techniques that can detect the propargyl tag.
The table below outlines the key enzymes in the biosynthetic pathway leading from GT3 to more complex gangliosides.
| Enzyme | Full Name | Function |
| GT2 Synthase | UDP-GalNAc:GT3 β1-4 N-acetylgalactosaminyltransferase | Adds a GalNAc residue to GT3 to form GT2. nih.gov |
| GT1c Synthase | UDP-Gal:GT2 β1-3 galactosyltransferase | Adds a galactose residue to GT2 to form GT1c. nih.gov |
| GQ1c Synthase | CMP-sialic acid:GT1c α2-3 sialyltransferase | Adds a sialic acid residue to GT1c to form GQ1c. nih.gov |
| GP1c Synthase | CMP-sialic acid:GQ1c α2-8 sialyltransferase | Adds a sialic acid residue to GQ1c to form GP1c. nih.gov |
Development of Glycan-Based Research Tools
The functional alkyne handle (propargyl group) incorporated into the GT3 ganglioside structure is specifically designed for covalent ligation reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This feature enables its use in the development of sophisticated research tools for glycobiology.
Construction of Carbohydrate Microarrays for Ligand Binding Studies
Carbohydrate microarrays, or glycan arrays, are powerful high-throughput platforms for studying the interactions between carbohydrates and proteins, viruses, or whole cells. nih.gov These arrays consist of a variety of glycans immobilized on a solid surface, such as a glass slide. nih.gov The propargyl group on this compound is ideal for constructing such arrays.
The construction process involves a surface that is functionalized with azide (B81097) groups. The propargyl-modified ganglioside can then be covalently and directionally attached to the surface via the CuAAC reaction. This creates a stable linkage and presents the carbohydrate portion of the ganglioside in a manner that is accessible for binding interactions. nih.gov
Once the microarray is constructed, it can be used to screen for proteins that bind specifically to the GT3 ganglioside. For example, the array could be incubated with a complex protein mixture (like a cell lysate) or a library of purified proteins. Binding events are typically detected using a fluorescently labeled secondary antibody or by direct labeling of the protein sample. This approach is invaluable for identifying novel GT3-binding proteins, such as lectins, antibodies, or microbial adhesins, and for characterizing the binding specificity of known glycan-binding proteins. nih.gov
Applications in Activity-Based Protein Profiling (ABPP) for Glycoenzyme Research
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the activity state of entire enzyme families directly in native biological systems. nih.gov ABPP utilizes chemical probes that covalently bind to the active site of an enzyme in an activity-dependent manner. nih.govuniversiteitleiden.nl
This compound can be adapted for use as an activity-based probe for glycoenzymes, such as sialidases (neuraminidases) or certain glycosyltransferases. To function as a probe, the molecule would typically be further modified to include a reactive group (a "warhead") that forms a covalent bond with an active site residue upon enzymatic processing. The ganglioside structure provides the necessary specificity to target enzymes that recognize and process GT3.
The propargyl group serves as a reporter handle. After the probe has labeled its target enzyme within a complex proteome, the propargyl tag can be used to attach a reporter molecule, such as biotin or a fluorophore, via click chemistry. researchgate.net This allows for the detection, enrichment, and identification (e.g., by mass spectrometry) of the labeled active enzyme. nih.gov This ABPP approach enables the study of glycoenzyme activity in different cellular states, providing functional information that cannot be obtained through traditional proteomics or transcriptomics, which only measure protein or gene expression levels. nih.gov
Investigations into Biosynthetic and Metabolic Pathways of Gangliosides
Characterization of Glycosyltransferases Involved in GT3 Ganglioside Biosynthesis (e.g., Sialyltransferases)
The biosynthesis of the trisialylated GT3 ganglioside is a stepwise process occurring primarily in the Golgi apparatus, orchestrated by a series of specific glycosyltransferases. nih.gov The pathway begins with Lactosylceramide (B164483) (LacCer) and proceeds through sequential additions of sialic acid residues. Each step is catalyzed by a distinct sialyltransferase, as detailed in Table 1.
The synthesis of the core structure proceeds as follows:
GM3 Synthesis : The first sialic acid is transferred to LacCer by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST3GalV, also known as GM3 synthase), forming the monosialylated ganglioside GM3. nih.govresearchgate.net
GD3 Synthesis : A second sialic acid is added to GM3 in an α2–8 linkage by CMP-sialic acid: GM3 α2–8 sialyltransferase (ST8Sia I, or GD3 synthase) to produce the disialylated ganglioside GD3. nih.govresearchgate.net
GT3 Synthesis : The final step involves the addition of a third sialic acid to GD3, also in an α2–8 linkage, catalyzed by CMP-sialic acid: GD3 α2–8 sialyltransferase (ST8Sia V, or GT3 synthase), yielding the GT3 ganglioside. nih.govresearchgate.net Another sialyltransferase, ST8Sia5, has also been shown to exhibit the transferase activity required to synthesize GT3 from GD3. nih.gov
The production of GT3 Ganglioside sugar-β-NAc-Propargyl relies on a technique called metabolic oligosaccharide engineering (MOE). nih.gov This method involves introducing a precursor monosaccharide containing the desired chemical modification into cells. nih.gov For a propargyl-tagged ganglioside, a peracetylated N-propargylmannosamine (e.g., Ac₄ManNProp) is supplied to the cells. nih.gov The cell's metabolic machinery processes this analog into the corresponding propargyl-modified CMP-sialic acid. nih.gov The glycosyltransferases of the ganglioside biosynthetic pathway then utilize this unnatural sugar donor, incorporating the propargyl-sialic acid into the growing glycan chain. nih.gov Studies have demonstrated that sialyltransferases can efficiently use various modified N-acyl side chains on sialic acid, indicating the feasibility of producing propargyl-tagged gangliosides like GT3 through this cellular process. nih.govnih.gov
Table 1: Glycosyltransferases in the GT3 Biosynthetic Pathway
| Enzyme Name | Abbreviation | Substrate | Product |
|---|---|---|---|
| CMP-sialic acid: LacCer α2–3 sialyltransferase | ST3GalV (GM3 Synthase) | Lactosylceramide (LacCer) | GM3 Ganglioside |
| CMP-sialic acid: GM3 α2–8 sialyltransferase | ST8Sia I (GD3 Synthase) | GM3 Ganglioside | GD3 Ganglioside |
Study of Ganglioside Turnover and Catabolism in Research Models
The cellular concentration of gangliosides is maintained by a dynamic balance between biosynthesis, trafficking, and catabolism. Understanding the turnover and degradation of these molecules is crucial, and the use of modified gangliosides like GT3-propargyl provides a powerful tool for these investigations. The propargyl tag allows for covalent attachment of reporter molecules, enabling researchers to trace the metabolic fate of the ganglioside.
Ganglioside turnover involves several interconnected pathways: de novo biosynthesis, direct glycosylation, and salvage pathways, which recycle components from degraded gangliosides. researchgate.net The half-life of gangliosides can vary significantly, from hours to days, depending on the cell type and the complexity of these recycling pathways. researchgate.net
Catabolism, the breakdown of gangliosides, is a stepwise process that occurs in the acidic environment of late endosomes and lysosomes. nih.gov It generally proceeds in the reverse order of synthesis, with terminal sugars being sequentially cleaved by specific lysosomal hydrolases. researchgate.net The degradation of complex gangliosides like GT3 would involve sialidases to remove the sialic acid residues, followed by other glycosidases. For the well-studied GM2 ganglioside, catabolism requires the enzyme β-hexosaminidase A and a GM2 activator protein. researchgate.net In some research models, such as certain mouse strains, a "bypass" pathway exists where sialidases can act on GM2 to form GA2, which is then further processed. researchgate.net
Studies using research models like cultured skin fibroblasts or primary neurons have been instrumental in elucidating these pathways. nih.govnih.gov In these models, cells are incubated with labeled gangliosides (e.g., fluorescently or radioactively tagged), and their uptake and subsequent breakdown into catabolic intermediates are monitored over time. nih.govnih.gov The use of a propargyl-tagged GT3 in such a system would allow for precise tracking as it is internalized via endocytosis and trafficked to lysosomes for degradation, providing detailed insights into its catabolic rate and the intermediates formed. researchgate.net
Metabolic Engineering Strategies for Production of Modified Gangliosides in Microbial Cell Factories
The production of complex glycoconjugates like GT3 ganglioside in microbial hosts such as Escherichia coli represents a significant challenge in metabolic engineering but offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources. google.com Engineering a microbial cell factory to produce a modified ganglioside like GT3-propargyl requires a multi-pronged approach.
The core strategy involves heterologously expressing the necessary mammalian glycosyltransferase genes (ST3GalV, ST8Sia I, and ST8Sia V) in the microbial host. google.com Beyond introducing the synthetic machinery, several other critical factors must be addressed, as outlined in Table 2. The host must be engineered to produce and provide the required sugar donors, specifically CMP-sialic acid and its propargyl-modified analog. nih.govgoogle.com This often involves introducing the enzymatic pathway for sialic acid synthesis and its activation to CMP-sialic acid. nih.gov To make the process economically viable, in situ regeneration systems for the expensive CMP-sialic acid donor have been developed. nih.gov
Furthermore, the microbial host needs access to the initial acceptor substrate. For ganglioside synthesis, this could be achieved by engineering the cell to produce lactosylceramide or by supplying lactose (B1674315) to the culture medium, which can be imported by native permeases. google.com The use of highly efficient bacterial glycosyltransferases, such as a multifunctional sialyltransferase from Campylobacter jejuni capable of synthesizing the GT3 oligosaccharide, can also be a powerful strategy to enhance production. rsc.org By combining these elements, a microbial factory can be designed to assemble the GT3-propargyl ganglioside in a controlled, fermentative process.
Table 2: Key Strategies for Microbial Production of Modified Gangliosides
| Strategy | Description | Rationale |
|---|---|---|
| Heterologous Gene Expression | Introduce genes for mammalian glycosyltransferases (e.g., ST3GalV, ST8Sia I, ST8Sia V) into the microbial host. google.com | To create the core enzymatic machinery for assembling the ganglioside glycan structure. |
| Precursor Supply | Engineer pathways for the synthesis of sugar donors (e.g., CMP-sialic acid) and acceptors (e.g., LacCer), or supply them externally. nih.govgoogle.com | To ensure all necessary building blocks for synthesis are available. |
| Modified Precursor Metabolism | Supply a modified precursor (e.g., ManNProp) and ensure the host can convert it to the active sugar donor (propargyl-CMP-sialic acid). nih.gov | To produce the specifically tagged, non-natural ganglioside. |
| Enzyme Optimization | Utilize highly active or multifunctional bacterial enzymes, such as the C. jejuni sialyltransferase. rsc.org | To increase the efficiency and yield of the desired product. |
| Cost Reduction | Implement in situ regeneration systems for expensive sugar donors like CMP-sialic acid. nih.gov | To improve the economic feasibility of large-scale production. |
Analysis of Biosynthetic Intermediates and Related Pathways in vitro
In vitro systems provide a controlled environment to dissect the biosynthetic pathway of gangliosides and to analyze the function of individual enzymes and the formation of intermediates. These cell-free approaches typically use either purified glycosyltransferases or enriched organelle fractions, such as Golgi vesicles isolated from rat liver, which contain the necessary enzymes in their native membrane environment. capes.gov.br
In a typical in vitro assay for GT3 synthesis, the acceptor substrate (e.g., GD3) and the sugar donor (CMP-sialic acid) are incubated with the enzyme source (e.g., purified ST8Sia V or Golgi vesicles). nih.govcapes.gov.br To study the formation of GT3-propargyl, the propargyl-modified CMP-sialic acid would be used as the donor substrate. This setup allows for multi-enzyme kinetic analysis and a detailed examination of each step in the pathway from LacCer to GT3. nih.gov
The analysis of the reaction products and intermediates is a critical and challenging aspect due to the structural complexity and heterogeneity of gangliosides. nih.govmdpi.com A combination of analytical techniques is often employed to separate and identify the synthesized molecules.
Table 3: Analytical Techniques for In Vitro Ganglioside Analysis
| Technique | Application in Ganglioside Analysis |
|---|---|
| High-Performance Thin-Layer Chromatography (HPTLC) | A classic method for separating different ganglioside species. The separated lipids are visualized using specific stains like orcinol. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The state-of-the-art method for ganglioside analysis. It allows for high-throughput separation, structural characterization, and quantification of gangliosides and their isomers with high accuracy and precision. mdpi.comacs.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses specific antibodies to detect and quantify a particular ganglioside (e.g., using an anti-GD3 antibody to measure substrate consumption or product formation). nih.gov |
These in vitro studies are fundamental for confirming the function of specific glycosyltransferases, understanding their substrate specificity (including for modified precursors like propargyl-sialic acid), and elucidating the precise sequence of events in the biosynthetic cascade leading to complex gangliosides. nih.govcapes.gov.br
Computational and Theoretical Modeling of Gt3 Ganglioside Interactions
In Silico Modeling of Ganglioside-Protein Binding Sites and Conformational Changes
Gangliosides serve as crucial recognition sites for a variety of proteins, including toxins, antibodies, and cell surface receptors. chemicalbook.comacs.org In silico modeling, including molecular docking and binding free energy calculations, is used to predict and analyze these binding events at an atomic level.
Detailed Research Findings:
Modeling studies have identified three major types of ganglioside-binding domains (GBDs) in proteins: α-helical, loop-shaped, and those involving a large, flat protein surface. chemicalbook.com The interaction is often not just with the terminal sialic acid but involves a network of contacts across multiple sugar residues of the ganglioside headgroup. For instance, structural studies of Siglec-7 binding to GT1b revealed a complex set of interactions involving five of the seven glycan residues. acs.org
For GT3 Ganglioside sugar-β-NAc-Propargyl, the introduction of the propargyl group creates a unique chemical handle. While primarily intended for "click chemistry" ligation, this group also alters the steric and electronic profile of the binding epitope. In silico modeling would be critical to:
Determine if the propargyl group sterically hinders or facilitates binding to known GT3-interacting proteins.
Predict novel protein interactions that may arise due to the unique chemistry of the alkyne group.
Simulate the conformational changes in both the ganglioside and the protein upon binding, revealing whether the modified sugar alters the induced-fit mechanism observed in many protein-glycan interactions.
Recent advancements have utilized "clickable" photoaffinity ganglioside probes, similar in principle to a propargyl-modified ganglioside, to experimentally map the ganglioside interactome in live cells, which can then be validated and further explored using computational models. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Ganglioside Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Detailed Research Findings:
While extensive QSAR studies on gangliosides are not as common as for traditional small-molecule drugs, the principles are highly applicable. Research on ganglioside analogs, often created through chemoenzymatic synthesis, focuses on how modifications to the glycan headgroup or the ceramide tail affect biological function, such as binding affinity to specific proteins or modulation of cell signaling. nih.gov For example, studies have shown that altering the fatty acyl chain in the ceramide moiety can impact how the ganglioside integrates into a lipid bilayer.
A QSAR study involving this compound would require the synthesis and biological testing of a library of related analogs with systematic variations. The goal would be to correlate structural descriptors (e.g., size, hydrophobicity, electronic properties of the modification) with a measured biological activity (e.g., binding affinity to an antibody, inhibition of a viral entry). The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or specific ganglioside-based probes and therapeutics.
Emerging Research Directions and Future Perspectives in Synthetic Ganglioside Glycobiology
Integration of Chemical Glycobiology with Systems Biology for Comprehensive Glycomic Analysis
The convergence of chemical glycobiology and systems biology is revolutionizing our understanding of the glycome. colab.ws The sheer diversity and complexity of ganglioside structures, which vary based on cell type and developmental state, necessitate analytical approaches that are both precise and comprehensive. nih.govacs.org Traditional methods often monitor gangliosides at the class level, which is insufficient to resolve the intricate patterns arising from variations in both the carbohydrate and lipid moieties. acs.org
Synthetic ganglioside precursors featuring chemical reporters, such as GT3 Ganglioside sugar-β-NAc-Propargyl, are central to this integrated approach. These molecules can be introduced into cellular systems and metabolized through native biosynthetic pathways. nih.govresearchgate.net The propargyl tag allows for the subsequent selective isolation of all downstream metabolites derived from the initial probe. This enrichment, typically achieved via click chemistry to a biotin (B1667282) handle, is followed by high-resolution mass spectrometry. The resulting data provides a detailed, system-wide snapshot of the metabolic fate of a specific ganglioside precursor, a method sometimes referred to as "glycolipidomics". nih.govacs.org This strategy enables the identification and quantification of a vast number of ganglioside species in a single study, revealing subtle changes in glycomic profiles associated with cellular processes like stem cell differentiation. acs.org
Table 1: Workflow for Integrating Chemical Probes with Glycomic Analysis
| Step | Description | Key Technologies | Desired Outcome |
|---|---|---|---|
| 1. Metabolic Labeling | Introduction of a propargyl-tagged ganglioside precursor (e.g., GT3-propargyl analog) into living cells or organisms. The probe is processed by native glycosyltransferases. | Cell Culture, Synthetic Chemistry | Incorporation of the chemical reporter into the cell's glycome. |
| 2. Lysis & Conjugation | Cells are lysed, and the propargyl-tagged glycoconjugates are covalently linked to an affinity tag (e.g., biotin-azide) via click chemistry. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Specific and stable labeling of target glycans for purification. |
| 3. Affinity Purification | The biotinylated glycoconjugates are captured and enriched from the complex cellular lysate using streptavidin-coated beads. | Affinity Chromatography | Isolation of the tagged ganglioside family, separating them from unlabeled molecules. |
| 4. Glycan Release & Analysis | The captured glycans are released and analyzed by high-resolution mass spectrometry to determine their structures and relative abundances. | Mass Spectrometry (LC-MS/MS) | Comprehensive profile (qualitative and quantitative) of the metabolic products derived from the initial probe. |
Development of Advanced Bioorthogonal Chemical Tools for Live-Cell Glycan Manipulation
Bioorthogonal chemistry has equipped scientists with the ability to perform chemical reactions within living systems without perturbing native biological processes. nih.gov The development of advanced chemical tools based on this principle is essential for the dynamic, real-time study of glycans. This compound exemplifies a foundational tool in this area, where the alkyne handle can be paired with an azide-functionalized reporter for detection via click chemistry. elicityl-oligotech.com
Recent advancements focus on creating probes with enhanced functionalities for live-cell manipulation and imaging. Research has produced dual-function probes that are both fluorescent for imaging and possess a unique Raman spectral signature for unambiguous identification and mapping within cellular compartments. nih.gov For instance, a modified N-acetylmannosamine (ManNAc) derivative, a precursor to sialic acids, was developed with a phenanthrene (B1679779) moiety that provides both fluorescence and an enhanced Raman signal from its alkyne group. nih.gov This allowed researchers to track the transport of newly synthesized gangliosides from their point of synthesis to their recycling in acidic compartments and to differentiate between cells with different rates of ganglioside biosynthesis. nih.gov Another advanced strategy involves "turn-on" probes, where a fluorophore is conjugated to a quenching molecule (e.g., tetrazine) that is released upon reaction with a bioorthogonal partner, leading to a significant increase in fluorescence only upon successful labeling. nih.gov These next-generation tools, built upon the principles demonstrated by simpler tagged molecules, are critical for investigating the subcellular localization and trafficking of specific gangliosides in living cells.
Table 2: Comparison of Bioorthogonal Chemistries for Glycan Labeling
| Reaction | Key Features | Advantages for Live-Cell Studies | Common Probes |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097). | High efficiency and reaction rate. | Propargyl, Azide |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between a strained cyclooctyne (B158145) and an azide without a metal catalyst. | Avoids copper toxicity, making it highly suitable for live-cell imaging. | Dibenzocyclooctyne (DBCO), Azide |
| Inverse Electron Demand Diels-Alder | Reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). | Extremely fast reaction kinetics; enables "turn-on" fluorescence. nih.gov | Tetrazine, Trans-cyclooctene (TCO) |
Exploration of Unconventional Glycosylation Patterns and Their Functional Implications
The canonical pathways of ganglioside biosynthesis are well-established, outlining a stepwise addition of sugar moieties by various glycosyltransferases to create the a-, b-, and c-series gangliosides from precursors like GM3, GD3, and GT3. nih.govnih.gov However, the full extent of glycan diversity is likely underestimated. The existence of unconventional glycosylation patterns—novel structures or modifications not predicted by known pathways—is an exciting frontier in glycobiology. nih.gov Aberrant glycosylation is a known hallmark of numerous diseases, making the discovery of novel structures clinically relevant. nih.gov
The use of tagged metabolic precursors is a powerful strategy for identifying such unconventional structures. By introducing a molecule like a propargyl-modified GT3 into cells, researchers can use the tag as a handle to fish out all resulting metabolic products. acs.org Advanced glycolipidomics analysis of these captured molecules can then reveal unexpected modifications or pathway deviations. For example, a recent in-depth analysis of mesenchymal stem cells (MSCs) identified 137 unique gangliosides, including 38 previously unreported structures. acs.org This discovery suggests that cellular glycosylation machinery may have broader substrate specificity or that alternative pathways may be active under certain conditions, such as during cell differentiation. acs.org Determining the functional implications of these unconventional patterns is the next critical step, which involves studying their binding interactions and their roles in modulating cell signaling and behavior. nih.gov
Methodological Advancements in High-Throughput Screening of Synthetic Glycoconjugates
Understanding the function of the vast array of ganglioside structures requires methods to screen their interactions with proteins and other biological molecules on a massive scale. nih.gov High-throughput screening (HTS) provides the necessary capacity to explore these interactions efficiently, moving beyond the limitations of traditional one-by-one binding assays. youtube.com A key technology in this domain is the glycan microarray, where a large number of different glycan structures are immobilized on a solid surface for simultaneous screening against potential binding partners like antibodies, lectins, or even whole cells. nih.gov
Synthetic glycoconjugates like this compound are ideally suited for the fabrication of these microarrays. The propargyl handle allows for controlled, covalent attachment to an azide-functionalized surface via click chemistry, ensuring uniform orientation and presentation of the glycan. Researchers have successfully used chemoenzymatic methods to synthesize comprehensive panels of ganglioside glycans, including those from the a-, b-, and c-series. nih.gov These synthetic libraries can be printed onto microarray slides and screened to identify specific ligands for glycan-binding proteins. For example, a microarray containing 24 different ganglioside glycans was used to discover that GD3 and GT1aα are specific ligands for the immune checkpoint proteins Siglec-7 and Siglec-9, respectively. nih.gov Such high-throughput methods are crucial for deciphering the glycan code and identifying specific structures for the development of glyco-therapeutics and diagnostics. nih.govnih.gov
Table 3: High-Throughput Screening of Glycoconjugates Using Microarrays
| Step | Description | Purpose |
|---|---|---|
| 1. Synthesis of Glycan Library | A diverse library of synthetic glycans is created, often with a linker handle (e.g., propargyl group). | To generate a wide range of structures for testing, including known and potential ligands. |
| 2. Microarray Fabrication | The synthetic glycans are covalently immobilized in a spatially defined pattern on a chemically activated slide (e.g., an azide-coated surface). | To create a high-density platform for parallel screening. |
| 3. Incubation with Analytes | The microarray is incubated with a fluorescently labeled analyte of interest (e.g., a glycan-binding protein, antibody, or virus). | To allow binding between the immobilized glycans and the analyte. |
| 4. Washing and Detection | Unbound analyte is washed away, and the slide is scanned with a fluorescence reader to detect where the analyte has bound. | To identify which specific glycans on the array interact with the analyte. |
| 5. Data Analysis | The fluorescence intensity at each spot is quantified to determine the binding affinity and specificity of the interaction. | To generate a detailed binding profile and identify lead candidates for further study. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for GT3 ganglioside sugar-β-NAc-propargyl, and how do they compare in yield and purity?
- Methodological Answer : GT3 ganglioside can be synthesized via enzymatic or chemical methods. Enzymatic synthesis uses β-1,4-N-acetylgalactosaminyltransferase (B4GALNT1) to transfer GalNAc to GT3 precursors , while chemical synthesis employs propargyl-modified sugars for click chemistry conjugation, enabling downstream functionalization (e.g., fluorescent labeling) . Yield and purity depend on reaction optimization: enzymatic methods typically achieve 60-80% purity but require strict pH/temperature control, whereas chemical routes (e.g., propargyl coupling) yield >90% purity but demand rigorous purification via HPLC .
Q. How is GT3 ganglioside structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation involves:
- Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS confirms molecular weight and sialic acid residues (e.g., three Neu5Ac groups in GT3) .
- Thin-Layer Chromatography (TLC) : Immunostaining with monoclonal antibodies (e.g., 493D4) detects O-acetylated GT3 variants .
- NMR : ¹H/¹³C NMR resolves glycosidic linkages (e.g., Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ-NAc-propargyl) .
Q. What functional roles does GT3 ganglioside play in neuronal signaling, and how are these studied experimentally?
- Methodological Answer : GT3 regulates synaptic vesicle dynamics and cell adhesion. Key methods include:
- Neuronal Cell Culture : Treating cells with Brefeldin A (BFA) to block GT3 transport, followed by immunofluorescence to track synaptic vesicle markers like synaptophysin .
- Surface Plasmon Resonance (SPR) : Measuring GT3 binding affinity to Siglec receptors (e.g., Siglec-7) to study cell-cell communication .
Advanced Research Questions
Q. How do contradictory findings about GT3 ganglioside levels in neurodegenerative diseases (e.g., Alzheimer’s) versus cancer models arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from tissue-specific expression and methodological variability. For example:
- Alzheimer’s Models : GT3 levels decrease in hippocampal tissues (measured via lipidomics), linked to Aβ plaque-induced lipid raft disruption .
- Cancer Models : GT3 overexpression in melanoma is quantified via flow cytometry using GD2/GT3-specific antibodies (e.g., 14G2a) .
- Resolution : Use standardized lipid extraction protocols (e.g., Bligh-Dyer method) and cross-validate with orthogonal techniques like TLC-immunostaining .
Q. What experimental strategies address the instability of O-acetylated GT3 gangliosides during analysis?
- Methodological Answer : O-acetyl groups are alkali-labile. Strategies include:
- Mild Extraction : Use chloroform/methanol (2:1) with 0.01% acetic acid to preserve O-acetylation .
- Rapid Analysis : Perform TLC-immunostaining within 24 hours of extraction, using 493D4 antibodies for specific detection .
- Stabilization : Derivatize GT3 with propargyl groups for click chemistry-based conjugation to solid supports, enhancing stability during storage .
Q. How can GT3 ganglioside’s role in immunomodulation be studied in vivo, considering its low abundance?
- Methodological Answer : Use GT3-conjugated carriers (e.g., CRM197 or KLH proteins) to enhance immunogenicity . For example:
- Mouse Models : Immunize transgenic mice with GT3-CRM197 conjugates and measure IgG/IgM titers via ELISA .
- Lipidomics : Compare GT3 levels in tumor vs. normal tissues using LC-MS/MS, focusing on lipid rafts isolated via sucrose gradient centrifugation .
Methodological Challenges and Solutions
Q. What are the limitations of using GT3 ganglioside mimics in functional studies, and how can they be mitigated?
- Methodological Answer : Mimics (e.g., truncated oligosaccharides) lack the ceramide anchor, altering membrane localization. Solutions include:
- Liposome Incorporation : Embed GT3 mimics into DOPC/cholesterol liposomes to mimic native membrane environments .
- Ceramide-Backboned Probes : Synthesize GT3 with a photoactivatable diazirine group for crosslinking studies in live cells .
Q. How do researchers reconcile GT3’s dual roles as a neuroprotectant and tumor-associated antigen?
- Methodological Answer : Context-dependent roles are studied via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
